1-Morpholino-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)ethanone
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Description
1-Morpholino-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C15H16N4O2S and its molecular weight is 316.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar pyrazolo[1,5-a]pyridine subunit have been found to interact with a range of biological targets, including histamine h3 receptor antagonists, dopamine receptor ligands, inhibitors of cyclooxygenase-2, serotonin 5-ht3 receptor antagonists, p-glycoprotein inhibitors, p38 kinase inhibitors, and phosphodiesterase (pde) inhibitors .
Mode of Action
Similar compounds have been synthesized through the cycloaddition of pyridine n-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with a similar pyrazolo[1,5-a]pyridine subunit have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds with a similar pyrazolo[1,5-a]pyridine subunit have shown a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biological Activity
1-Morpholino-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a morpholine ring, a pyridine ring, and a thioether linkage to a pyridazine moiety, which contributes to its diverse chemical reactivity and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is C15H16N4O2S with a molecular weight of 316.38 g/mol. Its structure can be summarized as follows:
Component | Description |
---|---|
Morpholine Ring | A six-membered ring containing one nitrogen atom. |
Pyridine Ring | A six-membered aromatic ring containing one nitrogen atom. |
Thioether Linkage | A sulfur atom connecting the pyridine and ethanone moieties. |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer and leukemia cells. The mechanism of action appears to involve the inhibition of specific enzymes related to cell cycle regulation and apoptosis pathways.
Case Study: In vitro studies demonstrated that the compound significantly reduced the viability of MCF-7 breast cancer cells, with an IC50 value indicating effective cytotoxicity. Further investigations revealed that the compound induces apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound for developing new anticancer therapies .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses moderate activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell membrane integrity, leading to cell lysis.
Table: Antimicrobial Activity Results
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Enzyme Inhibition
This compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. Notably, it has been tested for its inhibitory effects on xanthine oxidase, an enzyme implicated in gout and other inflammatory conditions.
Research Findings: The compound exhibited an IC50 value of approximately 72 µM against xanthine oxidase, indicating moderate inhibitory activity. This suggests potential applications in treating conditions associated with elevated uric acid levels .
Pharmacological Studies
Further pharmacological studies are essential to fully understand the therapeutic potential and safety profile of this compound. Investigations into its pharmacokinetics and toxicity are ongoing, with early results indicating favorable absorption and distribution characteristics in animal models.
Properties
IUPAC Name |
1-morpholin-4-yl-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-15(19-6-8-21-9-7-19)11-22-14-4-3-13(17-18-14)12-2-1-5-16-10-12/h1-5,10H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLKBABAUYLXPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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